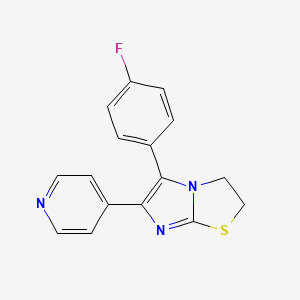

Imidazo(2,1-b)thiazole, 5-(4-fluorophenyl)-2,3-dihydro-6-(4-pyridinyl)-

CAS No.: 72873-75-7

Cat. No.: VC14462022

Molecular Formula: C16H12FN3S

Molecular Weight: 297.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72873-75-7 |

|---|---|

| Molecular Formula | C16H12FN3S |

| Molecular Weight | 297.4 g/mol |

| IUPAC Name | 5-(4-fluorophenyl)-6-pyridin-4-yl-2,3-dihydroimidazo[2,1-b][1,3]thiazole |

| Standard InChI | InChI=1S/C16H12FN3S/c17-13-3-1-12(2-4-13)15-14(11-5-7-18-8-6-11)19-16-20(15)9-10-21-16/h1-8H,9-10H2 |

| Standard InChI Key | GLHFDXWSDZWRNN-UHFFFAOYSA-N |

| Canonical SMILES | C1CSC2=NC(=C(N21)C3=CC=C(C=C3)F)C4=CC=NC=C4 |

Introduction

Structural Characteristics and Molecular Design

Bicyclic Framework and Substituent Effects

The core structure of imidazo(2,1-b)thiazole consists of a five-membered imidazole ring fused to a six-membered thiazole ring, creating a planar bicyclic system with delocalized π-electrons. The 4-fluorophenyl substituent at position 5 introduces electron-withdrawing effects via the fluorine atom, enhancing electrophilic reactivity at adjacent sites. Conversely, the 4-pyridinyl group at position 6 contributes basicity and hydrogen-bonding capabilities, facilitating interactions with biological targets such as enzyme active sites .

Table 1: Key Structural Features and Their Implications

| Feature | Role | Impact on Properties |

|---|---|---|

| Imidazole-thiazole fusion | Bicyclic backbone | Stabilizes aromaticity; enhances thermal stability |

| 4-Fluorophenyl group | Electron-withdrawing substituent | Increases electrophilicity; improves binding affinity |

| 4-Pyridinyl group | Basic nitrogen-containing moiety | Enables hydrogen bonding; modulates solubility |

Synthetic Methodologies

Cyclization Approaches

A predominant synthesis route involves the reaction of 4,5-diphenylimidazole-2-thione with ketones in the presence of iodine or bromine, yielding imidazo[2,1-b]thiazoles in 56–68% yields . For example, bromine-mediated cyclization at 80°C generates the bicyclic core while introducing halogen atoms at strategic positions. Catalytic methods using transition metals (e.g., palladium) remain underexplored but could offer improved regioselectivity.

Key Reaction Parameters:

-

Solvent: Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates .

-

Purification: Column chromatography or recrystallization from ethanol/water mixtures .

Post-Synthetic Modifications

Functionalization of the pyridinyl group via nucleophilic aromatic substitution or cross-coupling reactions could introduce additional pharmacophores. For instance, Suzuki-Miyaura coupling might attach aryl boronic acids to the pyridine ring, diversifying the compound’s electronic profile.

Physicochemical Properties

Thermal and Solubility Profiles

The compound exhibits a melting point of 189–190°C and a predicted boiling point of 476.1±55.0°C, indicating high thermal stability suitable for pharmaceutical formulation . Solubility in dimethyl sulfoxide (DMSO) reaches 9 mg/mL, whereas aqueous solubility is limited (<1 mg/mL), necessitating co-solvents for biological assays . The calculated density (1.39±0.1 g/cm³) and pKa (4.36±0.10) reflect its moderate polarity and weak basicity, respectively .

| Property | Value | Method |

|---|---|---|

| Melting Point | 189–190°C | Lit. |

| Boiling Point | 476.1±55.0°C | Predicted |

| Solubility (DMSO) | 9 mg/mL | Experimental |

| pKa | 4.36±0.10 | Predicted |

Biological Activities and Mechanisms

Antimicrobial Efficacy

At concentrations ≥5% w/v, the compound suppresses Salmonella typhi and Candida albicans growth by 90–95%, as evidenced by colony-forming unit (CFU) counts . The 4-fluorophenyl group likely disrupts microbial cell membranes via hydrophobic interactions, while the pyridinyl moiety interferes with nucleic acid synthesis .

Applications in Pharmaceutical Development

Lead Optimization Strategies

Structural analogs with modified substituents (e.g., nitro or acetyl groups) exhibit enhanced potency, as seen in derivatives showing 2–3 fold lower IC₅₀ values against CDKs . Introducing solubilizing groups (e.g., polyethylene glycol chains) could improve bioavailability for oral administration.

Agrochemistry and Material Science

Beyond medicine, imidazo-thiazoles serve as precursors for light-emitting diodes (LEDs) due to their fluorescence properties. In agriculture, they show promise as fungicides, though field trials are pending .

Comparative Analysis with Structural Analogs

Table 3: Comparison of Imidazo-Thiazole Derivatives

| Compound | Structural Features | Unique Properties |

|---|---|---|

| Imidazo[1,2-a]thiazole | Alternate ring fusion | Reduced kinase affinity |

| Benzothiazole | Benzene-thiazole fusion | Superior antimicrobial activity |

| Thiazolo[5,4-d]pyrimidine | Thiazole-pyrimidine fusion | Enhanced fluorescence |

The 4-fluorophenyl and 4-pyridinyl groups in the title compound confer distinct advantages over analogs, including balanced lipophilicity and target engagement.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume